molecular formula C9H10N2O4S B464341 4-Oxo-4-[N'-(thiophene-2-carbonyl)-hydrazino]-butyric acid CAS No. 314765-11-2

4-Oxo-4-[N'-(thiophene-2-carbonyl)-hydrazino]-butyric acid

Cat. No.: B464341
CAS No.: 314765-11-2
M. Wt: 242.25g/mol
InChI Key: FBUBGSMMGGNFFF-UHFFFAOYSA-N
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Description

4-Oxo-4-[N'-(thiophene-2-carbonyl)-hydrazino]-butyric acid is a useful research compound. Its molecular formula is C9H10N2O4S and its molecular weight is 242.25g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 32.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis of Heterocyclic Compounds

4-Oxo-4-[N'-(thiophene-2-carbonyl)-hydrazino]-butyric acid and its derivatives are primarily used in the synthesis of various heterocyclic compounds. These compounds are known for their potential biological activities, especially as antimicrobial and antifungal agents. For example, the reaction of certain butanoic acid derivatives with hydrazines leads to the formation of pyridazinone derivatives, which are then used to create other heterocyclic compounds with expected biological activities (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003). Similarly, the synthesis of novel arylazopyrazole pyrimidone clubbed heterocyclic compounds involves the condensation of certain butanoate derivatives, leading to compounds with recognized antimicrobial properties against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).

2. Synthesis of Metal Complexes with Biological Activity

The compound is also utilized in the preparation of metal complexes, particularly those involving hydrazone Schiff-bases. These complexes have been studied for their biological activity, showing potential effects on different strains of bacteria. For instance, new isatinic hydrazone Schiff-base ligands, including thiophene-2-carboxylic acid hydrazides, have been synthesized and their metal complexes studied for their biological activity against Gram-positive and Gram-negative bacterial strains (Yousif, Ahmed, Hasan, Al-fahdawi, & Al-jeboori, 2017).

3. Contributions in Organic Fluorophore Research

Compounds related to this compound contribute significantly to the field of organic fluorophores. Specifically, certain derivatives are essential in understanding the origins of fluorescence in carbon dots with high fluorescence quantum yields, a discovery that can greatly expand their applications (Shi et al., 2016).

Properties

IUPAC Name

4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4S/c12-7(3-4-8(13)14)10-11-9(15)6-2-1-5-16-6/h1-2,5H,3-4H2,(H,10,12)(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUBGSMMGGNFFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NNC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801331016
Record name 4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789931
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

314765-11-2
Record name 4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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